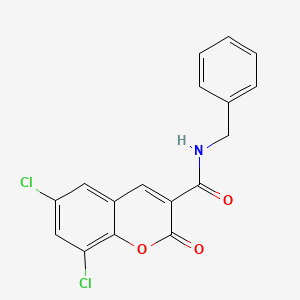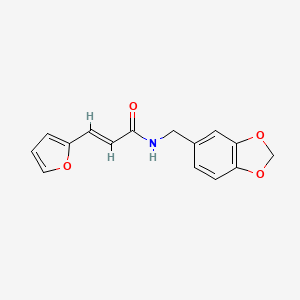![molecular formula C16H14N2O4S B5797652 methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)
methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate (MFAB) is a chemical compound that has been widely studied for its potential biomedical applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse pharmacological properties. MFAB has shown promising results in various scientific research studies, making it a potential candidate for future drug development.
Mécanisme D'action
The mechanism of action of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has also been shown to induce oxidative stress in cancer cells, leading to apoptosis. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has also been shown to inhibit the replication of HIV and other viruses in cell culture studies. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has exhibited antibacterial activity against various bacterial strains, including MRSA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in lab experiments is its diverse pharmacological properties. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has exhibited anticancer, antiviral, and antibacterial activities, making it a potential candidate for various biomedical applications. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of using methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in lab experiments is its potential toxicity. In vitro studies have shown that methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can induce oxidative stress in cells, which can lead to cell death. Therefore, further studies are needed to determine the optimal concentration and duration of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate treatment in various cell types.
Orientations Futures
There are several future directions for the scientific research of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. One potential direction is to investigate the mechanism of action of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in more detail. This could involve identifying the specific enzymes and cellular processes that are affected by methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. Another potential direction is to explore the use of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in combination with other drugs or therapies. This could potentially enhance the efficacy of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate and reduce its potential toxicity. Additionally, further studies are needed to determine the optimal concentration and duration of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate treatment in various cell types. Finally, clinical trials are needed to determine the safety and efficacy of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in humans, which could pave the way for its use in the treatment of various diseases.
Méthodes De Synthèse
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can be synthesized by reacting 3-(2-furyl)acrylic acid hydrazide with methyl 2-amino-3-benzoylbenzoate in the presence of carbon disulfide. The resulting product is then treated with methyl iodide to yield methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. This synthesis method has been reported in various scientific research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been extensively studied for its potential biomedical applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities in various scientific research studies. In vitro studies have shown that methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has also been shown to inhibit the replication of HIV and other viruses in cell culture studies. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has exhibited antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-21-15(20)12-6-2-3-7-13(12)17-16(23)18-14(19)9-8-11-5-4-10-22-11/h2-10H,1H3,(H2,17,18,19,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRPDXRHCAKCW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)
![N,N-diethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5797580.png)
![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)

![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)

![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)